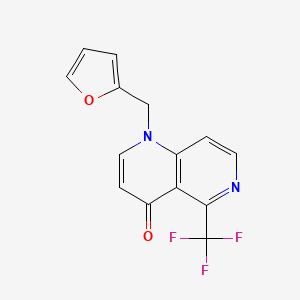
1-(2-furylmethyl)-5-(trifluoromethyl)-1,6-naphthyridin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-furylmethyl)-5-(trifluoromethyl)-1,6-naphthyridin-4(1H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1-(2-furylmethyl)-5-(trifluoromethyl)-1,6-naphthyridin-4(1H)-one involves the binding of the compound to the active site of the target enzyme, thereby inhibiting its activity. The compound interacts with the amino acid residues of the enzyme through hydrogen bonding, π-π stacking, and hydrophobic interactions, thereby stabilizing the enzyme-inhibitor complex.
Biochemical and Physiological Effects:
1-(2-furylmethyl)-5-(trifluoromethyl)-1,6-naphthyridin-4(1H)-one has been found to exhibit several biochemical and physiological effects. The compound has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. It has also been found to inhibit the proliferation of cancer cells and induce differentiation of cancer stem cells. In addition, the compound has been found to exhibit neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-(2-furylmethyl)-5-(trifluoromethyl)-1,6-naphthyridin-4(1H)-one is its potent inhibitory activity against several enzymes, which makes it a valuable tool for studying various cellular processes. However, the compound has some limitations for lab experiments, such as its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on 1-(2-furylmethyl)-5-(trifluoromethyl)-1,6-naphthyridin-4(1H)-one. One of the potential applications of the compound is in the development of novel anticancer drugs that target specific enzymes involved in cancer progression. The compound could also be used as a tool for studying the role of specific enzymes in various cellular processes. In addition, further research is needed to explore the potential applications of the compound in the treatment of neurodegenerative diseases such as Alzheimer's disease.
In conclusion, 1-(2-furylmethyl)-5-(trifluoromethyl)-1,6-naphthyridin-4(1H)-one is a valuable compound that has potential applications in various fields of scientific research. The compound's potent inhibitory activity against several enzymes makes it a valuable tool for studying various cellular processes. Further research is needed to explore the full potential of this compound in various fields.
Aplicaciones Científicas De Investigación
1-(2-furylmethyl)-5-(trifluoromethyl)-1,6-naphthyridin-4(1H)-one has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and molecular biology. The compound has been found to exhibit potent inhibitory activity against several enzymes such as glycogen synthase kinase-3β, cyclin-dependent kinase 2, and dual-specificity tyrosine phosphorylation-regulated kinase 1A. These enzymes are involved in various cellular processes such as cell cycle regulation, apoptosis, and signal transduction pathways.
Propiedades
IUPAC Name |
1-(furan-2-ylmethyl)-5-(trifluoromethyl)-1,6-naphthyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2O2/c15-14(16,17)13-12-10(3-5-18-13)19(6-4-11(12)20)8-9-2-1-7-21-9/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGZOLOFZSUJES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN2C=CC(=O)C3=C2C=CN=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(furan-2-ylmethyl)-5-(trifluoromethyl)-1,6-naphthyridin-4(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

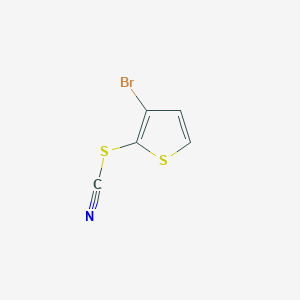
![4-[(pyridin-4-ylmethyl)amino]-1H-pyrazole-5-carbohydrazide](/img/structure/B4330520.png)
![4-(dibenzylamino)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B4330534.png)
![methyl 2-{[(1-methyl-3-nitro-1H-pyrazol-5-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4330537.png)
![4-[(diphenylmethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B4330540.png)
![3-[4-(2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl)piperazin-1-yl]propanenitrile](/img/structure/B4330547.png)
![methyl 1-[3-(1-adamantyloxy)propyl]-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B4330560.png)
![2-imino-5-(4-isopropoxybenzylidene)-3-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1,3-thiazolidin-4-one](/img/structure/B4330565.png)
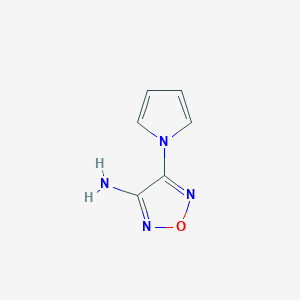
![2-imino-5-[(3-isobutyl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1,3-thiazolidin-4-one](/img/structure/B4330573.png)
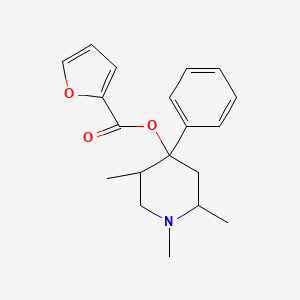
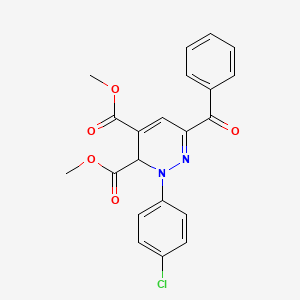
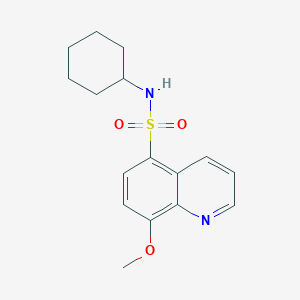
![8-methoxy-5-[(4-methylpiperidin-1-yl)sulfonyl]quinoline](/img/structure/B4330605.png)